N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide
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Overview
Description
N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide, also known as EF24, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chalcones, which are natural or synthetic compounds with a characteristic chemical structure consisting of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. EF24 has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Mechanism of Action
The mechanism of action of N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide involves the modulation of various signaling pathways involved in inflammation, oxidative stress, and cancer. N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes. N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide also activates the Nrf2-ARE pathway, which is involved in the regulation of antioxidant responses. N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various disease conditions, including arthritis, atherosclerosis, and neurodegenerative diseases. N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has also been shown to possess anticancer effects by inhibiting the growth and proliferation of cancer cells. In addition, N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and yield. N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been extensively studied for its biological activities, and its mechanism of action is well understood. However, N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide also has some limitations for use in laboratory experiments. It is a relatively new compound, and its long-term safety and toxicity have not been fully evaluated. In addition, N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide may have off-target effects on other signaling pathways, which may complicate the interpretation of experimental results.
Future Directions
N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has several potential future directions for research. It has been shown to possess promising therapeutic potential for various disease conditions, including cancer, inflammation, and oxidative stress. Further research is needed to evaluate the long-term safety and toxicity of N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide in animal models and humans. In addition, the optimal dosage and administration route of N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide need to be determined for different disease conditions. N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide may also have potential applications in combination therapy with other drugs or natural compounds. Finally, further research is needed to elucidate the molecular mechanisms underlying the biological activities of N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide, which may lead to the development of new drugs with improved efficacy and safety.
Synthesis Methods
N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide can be synthesized by a multistep process involving the condensation of 2-fluorobenzaldehyde with ethyl-4-aminobenzoate, followed by the reduction of the resulting chalcone intermediate using sodium borohydride. The final product is obtained by acylation of the reduced chalcone with benzoyl chloride. The synthesis of N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been optimized to yield high purity and high yield.
Scientific Research Applications
N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses. N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has also been shown to possess antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-fluorobenzamide has been shown to possess anticancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells.
properties
IUPAC Name |
N-[2-(4-ethylanilino)-2-oxoethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-2-12-7-9-13(10-8-12)20-16(21)11-19-17(22)14-5-3-4-6-15(14)18/h3-10H,2,11H2,1H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCLUFJXKXPXCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CNC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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